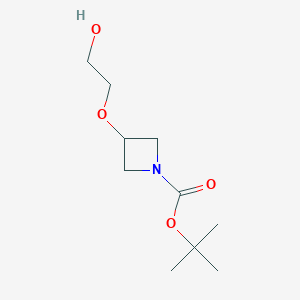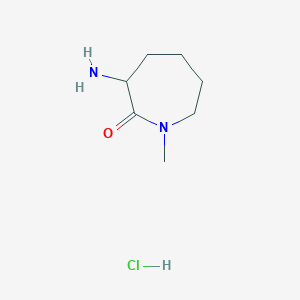![molecular formula C8H6ClIN2O B1469557 (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol CAS No. 1346447-28-6](/img/structure/B1469557.png)
(5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol
Descripción general
Descripción
“(5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol” is an organic compound with the molecular formula C8H6ClIN2O . It is used in various chemical reactions and can be found in several technical documents and peer-reviewed papers .
Molecular Structure Analysis
The molecular structure of “(5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol” consists of a pyrrolopyridine core with chlorine and iodine substituents at the 5 and 3 positions, respectively, and a methanol group attached to the 6 position .Physical And Chemical Properties Analysis
“(5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol” is a white solid with a high melting and boiling point . It is stable at room temperature and can dissolve in some organic solvents, such as chloroform and methanol .Aplicaciones Científicas De Investigación
Cancer Research: Targeting Mutant Pathways
This compound has been explored for its potential in cancer research, particularly in targeting mutant EGFR/BRAF pathways. These pathways are often over-activated in several malignancies, and inhibiting them can be a promising approach to cancer therapy .
Kinase Inhibition: Treatment of Rare Tumors
Derivatives of this compound have been used in the synthesis of kinase inhibitors like Pexidartinib, which are utilized in the treatment of rare joint tumors such as tenosynovial giant cell tumor (TGCT) .
Antiproliferative Agents: Breast Cancer Cell Lines
The compound’s derivatives have been screened for their antiproliferative activities against various cancer cell lines, including breast cancer cells, indicating its potential use as an antiproliferative agent .
Synthetic Chemistry: Halogenated Heterocycles
In synthetic chemistry, this compound is a valuable precursor for creating halogenated heterocycles, which are crucial in developing pharmaceuticals and agrochemicals .
Drug Design: Small Molecule Inhibitors
The compound is instrumental in the design and synthesis of small molecule inhibitors, which play a significant role in targeted cancer therapy by selectively inhibiting overactive cancer pathways .
Pharmacology: Exploring Therapeutic Potentials
Pharmacological studies involve exploring the therapeutic potentials of this compound’s derivatives, particularly in the context of their interaction with biological targets like enzymes and receptors .
Medicinal Chemistry: Structure-Activity Relationship (SAR)
This compound is used in medicinal chemistry to study the structure-activity relationship (SAR), helping to understand how the chemical structure impacts biological activity and drug design .
Chemical Biology: Protein Binding Studies
In chemical biology, researchers use this compound to perform protein binding studies, which are essential for understanding the molecular basis of drug action and for the development of new therapeutics .
Propiedades
IUPAC Name |
(5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN2O/c9-5-1-4-6(10)2-11-8(4)12-7(5)3-13/h1-2,13H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEZVWHQTVVJNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=NC(=C1Cl)CO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101208795 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-methanol, 5-chloro-3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101208795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol | |
CAS RN |
1346447-28-6 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-methanol, 5-chloro-3-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-methanol, 5-chloro-3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101208795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B1469475.png)





![2-(3-methylphenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1469488.png)





![1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethanone](/img/structure/B1469496.png)
